1,3-Thiazol-5-amine dihydrochloride
Overview
Description
1,3-Thiazol-5-amine dihydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which 1,3-thiazol-5-amine dihydrochloride belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazol-5-amine dihydrochloride can be synthesized through several methods. One common approach involves the condensation of carbon disulfide with α-aminonitriles to produce 2-mercapto-5-amino thiazoles, which can then be converted to 5-amino thiazoles . Another method involves the reaction of dithioformic or dithiophenacetic acids with α-aminonitriles . Microwave irradiation techniques have also been employed for the rapid and efficient synthesis of thiazole derivatives under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly methods, such as microwave-assisted synthesis, is becoming increasingly popular due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,3-Thiazol-5-amine dihydrochloride has numerous applications in scientific research, including:
Biology: The compound exhibits antimicrobial, antifungal, antiviral, and anticancer activities, making it a valuable tool in biological research
Medicine: Thiazole derivatives are used in the development of drugs for treating various diseases, including infections, cancer, and inflammatory conditions
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Thiazol-5-amine dihydrochloride include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole: Exhibits a wide range of biological activities and is used in the development of drugs and industrial chemicals.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological activities. Its versatility in undergoing different chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Biological Activity
1,3-Thiazol-5-amine dihydrochloride is a synthetic compound characterized by its thiazole ring and amine functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, antifungal, antiviral, and antitumor applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and biochemical analyses.
Target Interactions
Thiazole derivatives, including this compound, interact with various biological targets. These interactions can lead to significant changes in cellular functions:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical metabolic pathways through non-covalent interactions such as hydrogen bonding.
- Disruption of Cellular Structures : It has been shown to disrupt microbial cell wall synthesis and interfere with DNA replication, contributing to its antimicrobial properties.
Biochemical Pathways
The compound's action involves several biochemical pathways:
- Cell Signaling Modulation : It can influence cell signaling pathways by interacting with receptors or signaling molecules, leading to altered gene expression and metabolic activities.
- Enzyme Interaction : The thiazole moiety allows for binding to specific biomolecules, which can either inhibit or activate their functions.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents.
Antifungal Properties
The compound has shown promising antifungal activity against several fungal pathogens. A study highlighted its effectiveness against Candida albicans, with an MIC value of 16 µg/mL . Additionally, it demonstrated synergistic effects when combined with other antifungal agents like fluconazole, enhancing its efficacy .
Antitumor Activity
Research has also explored the antitumor potential of thiazole derivatives. For example, compounds similar to 1,3-thiazol-5-amine have been evaluated for their cytotoxic effects on various cancer cell lines:
Cell Line | IC50 Value |
---|---|
Human glioblastoma (U251) | 10 µM |
Human melanoma (WM793) | 15 µM |
These results indicate that thiazole derivatives may be effective in targeting cancer cells while sparing normal cells .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various thiazole derivatives, including this compound. The researchers found that modifications to the thiazole ring could enhance antimicrobial properties significantly. For instance, introducing different substituents at specific positions on the thiazole ring improved efficacy against resistant bacterial strains .
Synergistic Effects with Fluconazole
In another study focusing on antifungal activity, researchers examined the synergistic effects of thiazole derivatives combined with fluconazole against Candida albicans. The combination therapy showed a reduction in MIC values compared to monotherapy, indicating a potential strategy for overcoming drug resistance in fungal infections .
Properties
IUPAC Name |
1,3-thiazol-5-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHHHFZJVAYJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909319-11-4 | |
Record name | 1,3-thiazol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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